molecular formula C22H21N5O2 B2877120 N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396854-66-2

N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2877120
CAS RN: 1396854-66-2
M. Wt: 387.443
InChI Key: CWRNKQCSLGWBIM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a furyl group (a furan ring), a phenyl group (a benzene ring), a pyridinyl group (a pyridine ring), and a 1H-1,2,3-triazole group (a triazole ring). These groups are common in many organic compounds and can participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It would have a complex, multi-ring structure due to the presence of the furyl, phenyl, pyridinyl, and triazole groups .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, depending on the conditions. The furyl, phenyl, pyridinyl, and triazole groups could all potentially react with other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and certain spectral properties .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties. It could potentially be toxic or hazardous in certain amounts or under certain conditions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were a drug, future research might focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16(12-13-18-10-7-15-29-18)24-22(28)20-21(19-11-5-6-14-23-19)27(26-25-20)17-8-3-2-4-9-17/h2-11,14-16H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNKQCSLGWBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

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